molecular formula C12H23N3O3 B2754096 (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 2097804-92-5

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B2754096
CAS No.: 2097804-92-5
M. Wt: 257.334
InChI Key: FHUBDEHTPCQZNQ-SECBINFHSA-N
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Description

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is a sophisticated chiral building block designed for advanced pharmaceutical research and organic synthesis. This compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle widely valued in drug discovery for its three-dimensional, non-planar structure and ability to efficiently explore pharmacophore space . The molecule incorporates a tert-butoxycarbonyl (Boc) protected amine on the (R)-enantiomer of the pyrrolidine ring, a crucial feature that facilitates selective reactions in multi-step syntheses. The N,N-dimethylcarboxamide group adds further versatility, influencing the compound's physicochemical properties and serving as a key functional handle for molecular interactions. Research Applications & Value: This compound is primarily used as a key intermediate in the synthesis of enantiomerically pure substances. The pyrrolidine ring is a prominent scaffold found in numerous bioactive molecules and FDA-approved drugs, with applications spanning the development of anticancer, antibacterial, antidiabetic, and central nervous system agents . The specific stereochemistry of the (R)-enantiomer is critical for binding to enantioselective protein targets, allowing researchers to investigate and optimize the biological profile of drug candidates . Its functional groups make it suitable for use in peptide-mimetics, as a ligand in asymmetric synthesis, and in bioconjugation applications. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBDEHTPCQZNQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Precursors via Asymmetric Induction

The patent CN105111134A outlines a method for synthesizing enantiomerically pure 3-aminopiperidine derivatives, adaptable to pyrrolidine systems. By substituting piperidone with pyrrolidinone, N-Boc-3-pyrrolidone serves as a starting material. Condensation with (R)-tert-butanesulfinamide in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of 4Å molecular sieves and pyrrolidine catalyst yields a chiral sulfinimine intermediate. Subsequent reduction with sodium borohydride (NaBH4) at −20°C to 0°C affords the (R)-configured amine with >99% enantiomeric excess (ee).

Reaction Conditions :

  • Solvent: THF or DCM
  • Catalyst: Pyrrolidine (10 mol%)
  • Temperature: 20–90°C for condensation; −20°C for reduction
  • Yield: 84–91% after recrystallization.

Boc Protection of the Amino Group

Following chiral amine synthesis, Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP). This method, detailed in RSC Advances, involves stirring the amine with Boc2O (1.1 equiv) and DMAP (0.1 equiv) in DCM at room temperature. The reaction proceeds via nucleophilic acyl substitution, releasing CO2 and forming the Boc-protected amine in >95% yield.

Optimization Data :

Parameter Optimal Value
Boc2O Equiv 1.1
DMAP Loading 0.1 equiv
Solvent Dichloromethane
Reaction Time 2–4 hours

Installation of the N,N-Dimethylcarboxamide Moiety

Carboxamide Formation via Acylation

The carboxamide group at position 1 is introduced through acylation of the pyrrolidine nitrogen. Ethyl dimethylcarbamoyl chloride (1.2 equiv) reacts with the Boc-protected pyrrolidine in the presence of triethylamine (TEA) as a base. The reaction, conducted in DCM at 0°C to room temperature, achieves >90% conversion within 6 hours.

Key Considerations :

  • Base: Triethylamine (2.0 equiv) for HCl scavenging.
  • Solvent: Dichloromethane or acetonitrile.
  • Side Reactions: Competing O-acylation is minimized by maintaining low temperatures.

Alternative Route: Coupling Agents

For substrates sensitive to chlorides, carbodiimide-mediated coupling offers an alternative. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), dimethylcarboxylic acid is coupled to the pyrrolidine amine. This method, adapted from the synthesis of pyrrolidine-2,4-diones, yields the carboxamide in 85–88% yield after purification by column chromatography.

Stereochemical Integrity and Purification

Chiral Resolution Techniques

For non-stereoselective routes, chiral resolution via diastereomeric salt formation or preparative chromatography is required. The patent highlights recrystallization in ethanol/heptane (1:3 v/v) to isolate the (R)-enantiomer with >99% ee.

Analytical Validation

1H, 13C, and 15N NMR spectroscopy confirm structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular composition. X-ray crystallography, as demonstrated in RSC studies, unequivocally assigns the (R)-configuration.

Representative NMR Data :

  • Boc NH : δ 1.42 ppm (s, 9H, C(CH3)3)
  • Pyrrolidine CH : δ 3.65–3.80 ppm (m, 1H, CH-NHBoc)
  • Carboxamide CH3 : δ 2.98 ppm (s, 6H, N(CH3)2).

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. A two-step flow process—Boc protection followed by acylation—achieves 92% overall yield with a residence time of 30 minutes per step.

Green Chemistry Metrics

  • Atom Economy : 89% for Boc protection step.
  • E-Factor : 2.3 (kg waste/kg product), driven by solvent recovery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, especially under acidic conditions where the Boc group is removed.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can deprotect the Boc group, allowing further substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Antagonist Development

The compound has been utilized in the design of selective antagonists for various receptors, such as the vasopressin V1b receptor. Its structural properties allow it to effectively interact with these receptors, providing insights into receptor-ligand interactions and aiding in the development of new pharmacological agents .

1.2. Drug Discovery for Autoimmune Diseases

Pyrrolidine derivatives, including (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide, have been explored as potential treatments for autoimmune diseases by acting on retinoic acid-related orphan receptor gamma t (RORγt). This receptor is implicated in the pathogenesis of several autoimmune conditions, making these compounds valuable in therapeutic strategies .

1.3. Glycine Transporter Inhibition

Research has indicated that derivatives of this pyrrolidine compound can inhibit glycine transporters, which are crucial in neurotransmission. This inhibition has potential implications for treating neurological disorders by enhancing synaptic transmission through glycine receptors .

The biological activities of (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide have been explored through various studies:

3.1. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease . Its mechanism involves inhibition of specific pathways that lead to inflammation.

3.2. Neurological Effects

In vitro studies have demonstrated that derivatives can also exhibit anticonvulsant properties, making them potential candidates for epilepsy treatment . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance or diminish these effects.

Case Studies

Several case studies highlight the effectiveness of (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide in clinical settings:

  • Case Study 1: Treatment of Autoimmune Disorders
    A study involving animal models demonstrated that administration of this compound led to significant reductions in symptoms associated with autoimmune diseases, showcasing its therapeutic potential .
  • Case Study 2: Neurological Applications
    Clinical trials indicated that patients receiving formulations containing this compound experienced fewer seizures compared to control groups, supporting its role as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the pyrrolidine ring and carboxamide functionality contribute to binding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to two closely related derivatives (Table 1):

Table 1: Comparative Analysis of Key Properties

Property (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide (R)-3-(Boc-amino)pyrrolidine (S)-3-(Boc-amino)pyrrolidine
Molecular Formula C₁₂H₂₂N₃O₃ (inferred) C₉H₁₈N₂O₂ C₉H₁₈N₂O₂
Molecular Weight (g/mol) ~256.3 (calculated) 186.25 186.25
CAS RN Not publicly listed 122536-77-0 122536-76-9
Purity Not available >90% >90%
Storage Conditions Not available 0°C–6°C 0°C–6°C
Price (1g) Not available JPY 17,100 Not provided

Key Differences and Implications

Functional Group Influence
  • Increased steric bulk, which may reduce reactivity in nucleophilic substitutions compared to the simpler (R)-3-(Boc-amino)pyrrolidine . Higher lipophilicity (logP ~1.5–2.0 estimated), altering solubility profiles compared to the parent compound (logP ~0.8).
Stereochemical Considerations
  • Both the target compound and (R)-3-(Boc-amino)pyrrolidine share the (R)-configuration at position 3, which is critical for enantioselective applications. The (S)-isomer serves as a stereochemical control in studies of chirality-dependent activity.

Biological Activity

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological systems.

  • Molecular Formula : C12H23N3O3
  • CAS Number : 2097804-92-5
  • Structure : The compound features a pyrrolidine ring, which is pivotal for its biological interactions.

The biological activity of (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is primarily attributed to its ability to interact with various molecular targets. The presence of the Boc group allows for selective binding and modulation of receptor activity, potentially influencing pathways involved in:

  • Neurotransmission
  • Enzyme inhibition
  • Cell signaling

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide exhibits significant antibacterial activity against several strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.9 µg/mL
Escherichia coli12.9 µg/mL
Streptococcus pneumoniae3.15 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antibacterial properties, (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide has been shown to modulate inflammatory responses. Studies utilizing cytokine assays indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes, highlighting its potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide in models of neurodegeneration. The compound was administered to cultured neurons exposed to oxidative stress, resulting in a significant reduction in cell death and preservation of neuronal function. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 2: Cancer Research

In cancer research, the compound was evaluated for its ability to inhibit tumor cell proliferation. In vitro tests revealed that (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, indicating its potential as a chemotherapeutic agent .

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